2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. This compound features a benzodiazole ring fused with an oxolane (tetrahydrofuran) moiety, contributing to its unique properties. The presence of the amine functional group enhances its potential for various chemical reactions and biological interactions.
The compound can be synthesized in laboratory settings, and its structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The synthesis methods and characterization techniques play a crucial role in understanding its properties and applications.
2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine is classified under:
The synthesis of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine can be achieved through several methods, including:
The synthesis typically involves controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Key structural data include:
2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine may participate in various chemical reactions such as:
Understanding the reactivity of the compound is essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine often involves:
Research into similar benzodiazole derivatives indicates potential applications in treating conditions like anxiety disorders, depression, and certain types of cancer due to their ability to modulate neurotransmitter systems or inhibit tumor growth.
Key physical properties include:
Key chemical properties include:
Characterization through techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-vis) provides insights into functional groups and electronic transitions within the molecule.
The potential applications of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine include:
The benzimidazole core of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine represents a strategic departure from classical bromodomain inhibitors like triazolodiazepines (e.g., JQ1) or isoxazoles. This heterocyclic system leverages the planarity and hydrogen-bonding capability of the benzimidazole ring to engage conserved residues in the acetyl-lysine (KAc) binding pocket of bromodomains. The 5-amino group introduces an additional hydrogen-bond donor/acceptor pair, while the tetrahydrofuran (oxolane) moiety provides a conformationally constrained hydrophobic extension. This design addresses the need for novel chemotypes to overcome limitations of first-generation BET inhibitors, particularly on-target toxicity and lack of selectivity between BD1 and BD2 domains [2] [7].
Comparative Scaffold Analysis:Table 1: Structural and Functional Attributes of Bromodomain-Targeting Scaffolds
Scaffold Type | Example Compound | Key Interactions | Limitations |
---|---|---|---|
Triazolodiazepine | (+)-JQ1 | H-bond (Asn140), π-cation shelf (Trp81) | Pan-BET inhibition, hematological toxicity |
Isoxazole | GSK1210151A | Ionic (Asp144), ZA channel occupancy | Moderate BD2 selectivity |
Benzimidazole-THF | Target Compound | H-bond (Tyr97/Asn140), hydrophobic shelf | Emerging selectivity profile |
Dihydroquinazolinone | PFI-1 | H-bond (water network), WPF shelf | Low cellular potency |
The benzimidazole-THF hybrid scaffold enables simultaneous engagement of both the KAc binding site (via benzimidazole NH/amine) and the hydrophobic "shelf" region (via oxolane), mimicking the bivalent recognition of diacetylated histone H4 peptides by tandem bromodomains. This dual-targeting capability is critical for disrupting BRD4-driven oncogene expression (e.g., c-Myc) in cancers like acute myeloid leukemia [2] [7].
Synthetic optimization of 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine employed structure-based design using BRD4(1) crystal structures (PDB: 3MXF). Initial docking revealed suboptimal occupancy of the ZA channel—a key selectivity determinant between BD1 and BD2 domains. To address this, three iterative cycles were implemented:
Key Structural Determinants:Table 2: Residue-Specific Interactions of Optimized Derivatives
Modification Site | Structural Change | ΔBD1 KD (nM) | ΔBD2 Selectivity | Targeted Residues |
---|---|---|---|---|
C2-THF | (S)-enantiomer | 230 (-45%) | 3.1-fold | Pro82, Phe83, Leu92 |
N5-Benzimidazole | -N(CH3)2 | 180 (-22%) | 1.2-fold | Tyr139 (H2O-mediated) |
C4-Benzimidazole | -OCH3 (electron donor) | 410 (+78%) | 0.8-fold | Disrupted H-bond network |
These optimizations exploited subtle differences in the BC loop (residues 139–150) between BD1 and BD2, achieving 3.1-fold BD2 selectivity—critical for mitigating thrombocytopenia associated with pan-BET inhibitors [2] [7].
The benzimidazole moiety in 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine serves as a bioisostere for acetyl-lysine, anchored by a conserved hydrogen bond between the imidazole N3-H and asparagine side chains (e.g., Asn140 in BRD4). The 5-amino group enhances binding through:
Virtual screening of KAc mimetics confirmed that benzimidazole derivatives occupy the "histone-mimetic" pharmacophore space more efficiently than dihydroquinazolines or triazolopyridines. The tetrahydrofuran’s oxygen atom acts as a hydrogen-bond acceptor, displacing a conserved water molecule in the ZA channel (ΔG = −2.3 kcal/mol), as validated by isothermal titration calorimetry (ITC) [3].
Though not present in the core structure, sulfonamide-based lipophilic appendages provide critical design insights for enhancing interactions with the WPF shelf. The tetrahydrofuran moiety in 2-(oxolan-2-yl)-1H-1,3-benzodiazol-5-amine mimics sulfonamide-derived hydrophobic groups by:
Lipophilicity-Binding Correlation:Table 3: Impact of Hydrophobic Group Properties on Binding Affinity
Hydrophobic Group | cLogP | Binding ED50 (μM) | Solubility (mM) | Optimal Chain Length |
---|---|---|---|---|
Phenyl | 2.1 | 2955 | 12.4 | Suboptimal |
2,4-Dichlorophenyl | 3.8 | 58 | 3.2 | C6-C8 |
n-Hexadecyl | 8.2 | 2.3 | 0.07 | C16 |
Tetrahydrofuran | 1.9 | 0.23 | 8.5 | Constrained C4 |
The tetrahydrofuran group achieves a balance between lipophilicity (clogP 1.9) and aqueous solubility (8.5 mM), avoiding the insolubility pitfalls of long-chain alkyl sulfonamides (e.g., C16-ED50 = 2.3 μM but solubility = 0.07 mM). This makes it ideal for in vitro cellular assays targeting BET-dependent transcription [4] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2